

# Physical and chemical properties of 1-Piperidinebutyronitrile

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## Compound of Interest

Compound Name: **1-Piperidinebutyronitrile**

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An In-depth Technical Guide to the Physical and Chemical Properties of **1-Piperidinebutyronitrile**

## Executive Summary

**1-Piperidinebutyronitrile**, also known as 4-(Piperidin-1-yl)butanenitrile, is a bifunctional molecule featuring a tertiary amine integrated into a piperidine ring and a terminal nitrile group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The piperidine moiety is a common scaffold in drug discovery, prized for its ability to impart desirable pharmacokinetic properties, while the nitrile group serves as a versatile chemical handle for a wide array of transformations. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, chemical reactivity, and safe handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

## Molecular Structure and Identification

**1-Piperidinebutyronitrile** is structurally characterized by a butyronitrile chain attached to the nitrogen atom of a piperidine ring.

- IUPAC Name: 4-(Piperidin-1-yl)butanenitrile[1]

- Synonyms: **1-Piperidinebutyronitrile**, 4-(1-Piperidine)butyronitrile, gamma-Piperidinobutyronitrile[[1](#)]
- CAS Number: 4672-18-8[[1](#)]
- Molecular Formula: C<sub>9</sub>H<sub>16</sub>N<sub>2</sub>[[1](#)]
- Molecular Weight: 152.24 g/mol [[1](#)]
- Chemical Structure:

N#CCCCN1CCCC1

## Physicochemical Properties

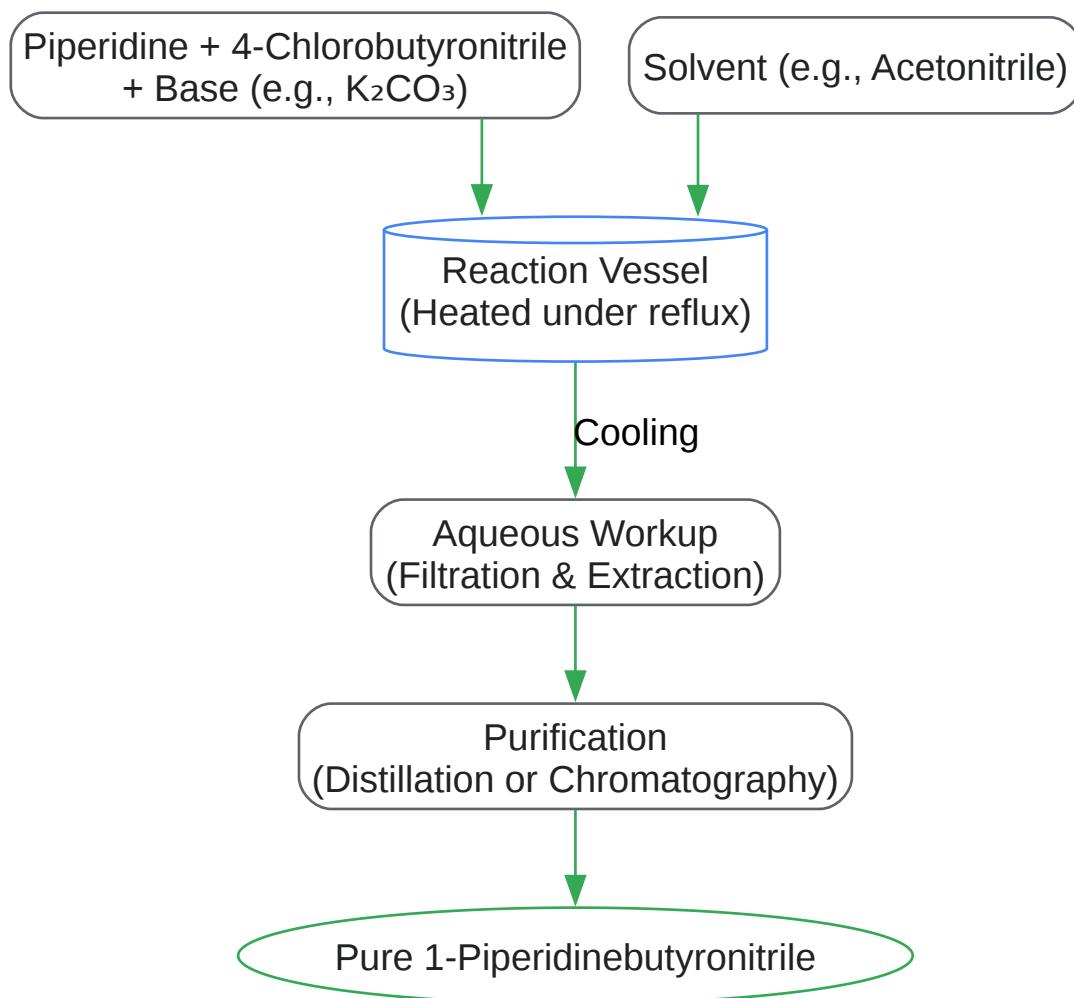
The physical properties of **1-Piperidinebutyronitrile** are dictated by its molecular weight and the presence of the polar tertiary amine and nitrile groups, balanced by the nonpolar hydrocarbon backbone. It is typically a colorless to pale yellow liquid or low-melting solid, with good solubility in a range of organic solvents.

Property	Value	Source(s)
Molecular Formula	$C_9H_{16}N_2$	<a href="#">[1]</a>
Molecular Weight	152.24 g/mol	<a href="#">[1]</a>
Appearance	Colorless to pale yellow liquid or solid	Inferred from chemical suppliers
Boiling Point	Data not available in searched sources. Predicted to be in the range of 240-260 °C at atmospheric pressure.	Prediction based on structure
Density	Data not available in searched sources.	-
Refractive Index ( $n_D^{20}$ )	Data not available in searched sources.	-
Solubility	Miscible with most polar organic solvents such as ethanol, acetone, and ethyl acetate.	Inferred from structural analogy

## Synthesis and Purification

The most direct and common method for the synthesis of **1-Piperidinebutyronitrile** is the nucleophilic substitution of a 4-halobutyronitrile with piperidine. This reaction is a standard N-alkylation of a secondary amine.

## Diagram of Synthetic Workflow



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Caption: General workflow for the synthesis of **1-Piperidinebutyronitrile**.

## Representative Experimental Protocol: N-Alkylation of Piperidine

This protocol describes a representative synthesis based on established chemical principles for N-alkylation.<sup>[2]</sup>

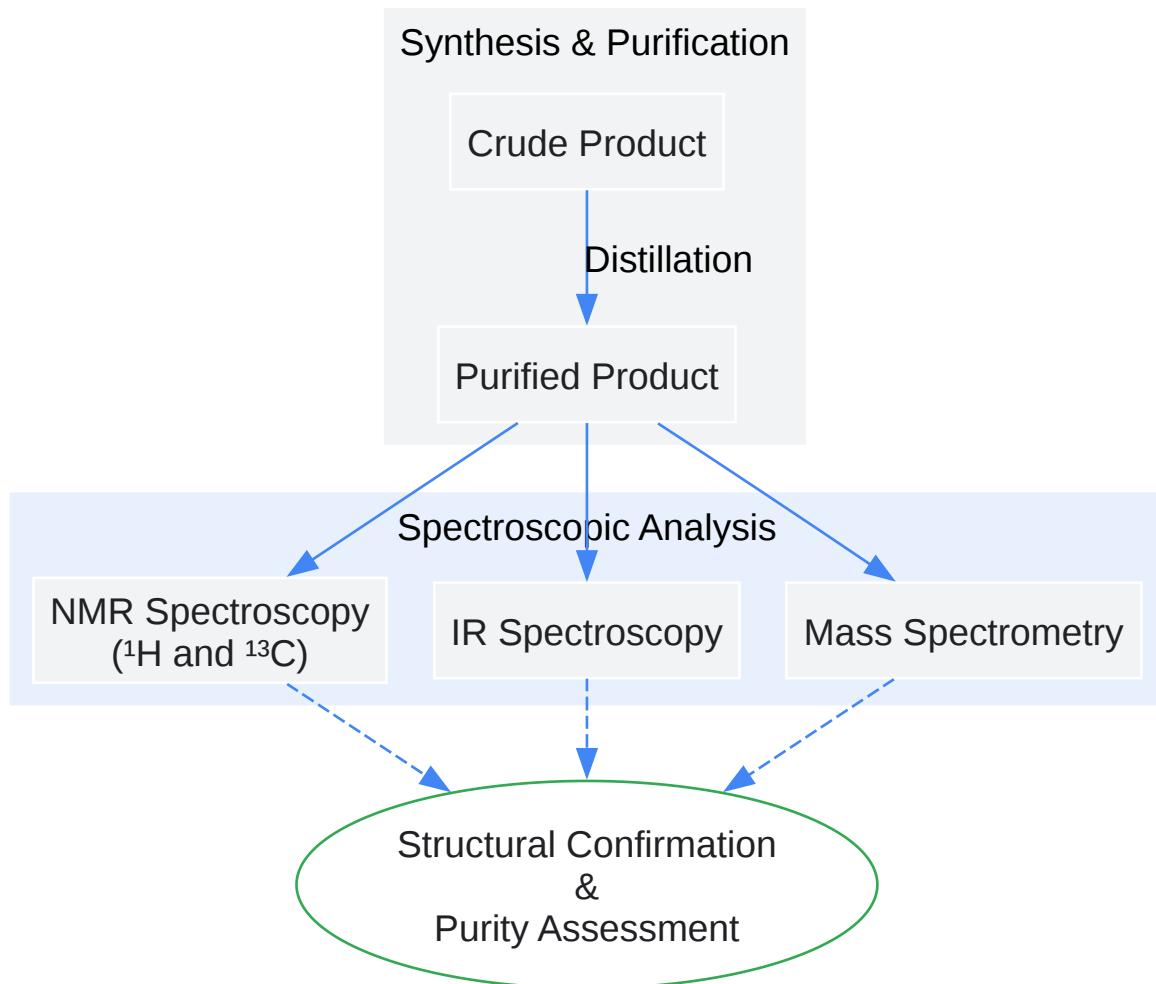
- Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (8.5 g, 0.1 mol), 4-chlorobutyronitrile (10.4 g, 0.1 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol).

- Solvent Addition: Add 100 mL of acetonitrile as the solvent. The use of a polar aprotic solvent like acetonitrile facilitates the  $S_N2$  reaction.
- Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain stirring for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid cake with a small amount of acetonitrile.
- Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile. To the resulting oil, add 100 mL of water and 100 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **1-Piperidinebutyronitrile** as a colorless oil.

## Spectroscopic and Analytical Profile

The structural identity and purity of **1-Piperidinebutyronitrile** are confirmed through a combination of spectroscopic methods. While experimental spectra are not widely available in public databases, the expected spectral characteristics can be reliably predicted.

## Diagram of Analytical Workflow



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Caption: Analytical workflow for the characterization of **1-Piperidinebutyronitrile**.

## **<sup>1</sup>H NMR Spectroscopy (Predicted)**

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the butyronitrile chain.[3][4]

- ~2.45 - 2.35 ppm (multiplet, 6H): This complex signal would correspond to the four protons on the carbons alpha to the piperidine nitrogen (N-CH<sub>2</sub>) and the two protons on the carbon alpha to the nitrile group (CH<sub>2</sub>-CN).
- ~1.85 ppm (quintet, 2H): Protons on the central carbon of the butyronitrile chain (-CH<sub>2</sub>-CH<sub>2</sub>-CN).

- ~1.60 ppm (multiplet, 4H): Protons on the beta carbons of the piperidine ring.
- ~1.45 ppm (multiplet, 2H): Protons on the gamma carbon of the piperidine ring.

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The carbon NMR spectrum will provide a count of the unique carbon environments.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- ~119 ppm: Quaternary carbon of the nitrile group (-C≡N).
- ~54 ppm: Carbons alpha to the piperidine nitrogen (-CH<sub>2</sub>-N-CH<sub>2</sub>-).
- ~52 ppm: Carbon on the butyronitrile chain attached to the nitrogen (N-CH<sub>2</sub>-).
- ~26 ppm: Carbons beta to the piperidine nitrogen.
- ~24 ppm: Carbon gamma to the piperidine nitrogen.
- ~22 ppm: Central carbon of the butyronitrile chain (-CH<sub>2</sub>-CH<sub>2</sub>-CN).
- ~17 ppm: Carbon alpha to the nitrile group (CH<sub>2</sub>-CN).

## **Infrared (IR) Spectroscopy**

The IR spectrum is a key tool for identifying the nitrile functional group.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- 2940-2850 cm<sup>-1</sup> (strong): C-H stretching vibrations from the alkyl portions of the piperidine ring and butyronitrile chain.
- 2260-2240 cm<sup>-1</sup> (medium, sharp): This is the characteristic stretching vibration for the nitrile C≡N triple bond. Its presence is a strong indicator of the compound's identity.[\[12\]](#)
- 1450 cm<sup>-1</sup> (medium): C-H scissoring (bending) vibrations.
- 1200-1000 cm<sup>-1</sup> (medium): C-N stretching vibrations of the tertiary amine.

## **Mass Spectrometry (MS)**

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Molecular Ion ( $M^+$ ): The expected molecular ion peak would appear at an m/z of 152.
- Major Fragmentation Pathway: The most prominent fragmentation is anticipated to be alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This would lead to the loss of a propylnitrile radical, resulting in a highly stable iminium ion fragment at m/z 98 ( $[C_5H_{10}N]^+$ ), which would likely be the base peak.

## Chemical Properties and Reactivity

The reactivity of **1-Piperidinebutyronitrile** is defined by its two primary functional groups: the tertiary amine and the nitrile.

- Tertiary Amine Reactivity: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it basic and nucleophilic. It will readily react with acids to form piperidinium salts. It can also be quaternized by reacting with alkyl halides.
- Nitrile Group Reactivity: The nitrile group is a versatile precursor for several other functional groups.
  - Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 4-(piperidin-1-yl)butanoic acid.
  - Reduction: The nitrile can be reduced to a primary amine (4-(piperidin-1-yl)butan-1-amine) using strong reducing agents like lithium aluminum hydride ( $LiAlH_4$ ) or through catalytic hydrogenation.
  - Grignard Reaction: Reaction with Grignard reagents ( $R-MgX$ ) followed by hydrolysis will produce ketones.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **1-Piperidinebutyronitrile** is not readily available, its hazards can be inferred from the parent compound, piperidine, and general knowledge of aliphatic nitriles.[\[16\]](#)[\[17\]](#)

- Potential Hazards:
  - Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. Nitriles can release cyanide under certain conditions (e.g., strong acidic hydrolysis or combustion).[17]
  - Irritation/Corrosion: Expected to be a skin and eye irritant. Piperidine itself is corrosive and can cause severe burns.[16]
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
  - Eye Protection: Use chemical safety goggles or a face shield.
  - Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
- Handling:
  - Work in a well-ventilated area, preferably within a chemical fume hood.
  - Avoid breathing vapors or mist.[17]
  - Prevent contact with skin and eyes.
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
  - Keep away from strong acids and oxidizing agents.

## Applications in Research and Drug Development

**1-Piperidinebutyronitrile** serves as a key building block in medicinal chemistry. The piperidine ring is a privileged scaffold found in numerous approved drugs. The butyronitrile side chain acts as a flexible linker and a synthetic handle. By reducing the nitrile to an amine, for example, a diamine structure is created which is a common pharmacophore for targeting G-protein coupled

receptors (GPCRs) and ion channels. Its derivatives are investigated for a wide range of therapeutic areas, including neurology and oncology.

## Conclusion

**1-Piperidinebutyronitrile** is a synthetically useful molecule with well-defined, predictable chemical properties. Its value lies in the strategic combination of the piperidine scaffold and the reactive nitrile group, offering chemists a versatile platform for constructing more complex molecular architectures. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development settings.

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